molecular formula C9H4Br2FN B13629822 1,4-Dibromo-8-fluoroisoquinoline CAS No. 1367789-66-9

1,4-Dibromo-8-fluoroisoquinoline

Cat. No.: B13629822
CAS No.: 1367789-66-9
M. Wt: 304.94 g/mol
InChI Key: SSUSMJWSDHJBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-8-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the direct introduction of bromine and fluorine atoms onto the isoquinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-8-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

1,4-Dibromo-8-fluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromo-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromoisoquinoline
  • 8-Fluoroisoquinoline
  • 1,4-Difluoroisoquinoline

Comparison

1,4-Dibromo-8-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring.

Biological Activity

1,4-Dibromo-8-fluoroisoquinoline (DBFI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of DBFI, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

PropertyDetails
CAS No. 1367789-66-9
Molecular Formula C9H4Br2FN
Molecular Weight 304.94 g/mol
IUPAC Name This compound
InChI Key SSUSMJWSDHJBQX-UHFFFAOYSA-N

The biological activity of DBFI is attributed to its unique molecular structure, which allows it to interact with various biological targets. The compound's bromine and fluorine substituents enhance its reactivity and affinity towards specific enzymes and receptors. This interaction can lead to the modulation of key biochemical pathways involved in cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that DBFI exhibits significant antimicrobial properties. In a study evaluating its antibacterial efficacy, DBFI was tested against various gram-positive and gram-negative bacteria. The results demonstrated that DBFI had moderate to strong activity against several strains, particularly:

  • Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Enterococcus faecalis.
  • Gram-negative bacteria: Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.

The minimum inhibitory concentration (MIC) values indicated that DBFI was particularly effective against MRSA, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Anticancer Properties

DBFI has also been investigated for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, DBFI demonstrated selective toxicity towards cancer cells while sparing normal cells, which is a critical factor in cancer therapeutics.

Comparative Studies

When compared to similar compounds such as 1,4-dibromoisoquinoline and 8-fluoroisoquinoline, DBFI exhibited enhanced biological activity due to the synergistic effects of both bromine and fluorine substituents on the isoquinoline ring. These modifications not only improve solubility but also increase binding affinity to target proteins .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of DBFI against MRSA using broth microdilution methods. The compound showed an MIC value significantly lower than traditional antibiotics like ciprofloxacin, indicating its potential as a new antibacterial agent .

Case Study 2: Cancer Cell Line Testing

In a controlled experiment involving various cancer cell lines (e.g., breast cancer and leukemia), DBFI was found to inhibit cell growth effectively at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treatment with DBFI led to increased rates of apoptosis in treated cells .

Properties

CAS No.

1367789-66-9

Molecular Formula

C9H4Br2FN

Molecular Weight

304.94 g/mol

IUPAC Name

1,4-dibromo-8-fluoroisoquinoline

InChI

InChI=1S/C9H4Br2FN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H

InChI Key

SSUSMJWSDHJBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.